pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
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Overview
Description
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is a complex compound that combines pyridin-4-amine, 2-pyridin-2-ylpyridine, and ruthenium dichloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride typically involves the coordination of ruthenium(2+) with pyridin-4-amine and 2-pyridin-2-ylpyridine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include ethanol or acetonitrile, and the reaction is often facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes .
Scientific Research Applications
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form stable complexes with these targets, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyridin-4-amine: A simpler compound with similar coordination properties.
2-Pyridin-2-ylpyridine: Another ligand that can coordinate with metal centers.
Ruthenium(2+) complexes: Various other ruthenium complexes with different ligands.
Uniqueness
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is unique due to the combination of its ligands and the ruthenium center, which imparts specific electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and therapeutic applications.
Properties
Molecular Formula |
C30H28Cl2N8Ru |
---|---|
Molecular Weight |
672.6 g/mol |
IUPAC Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 |
InChI Key |
MVEGPXUCOGNVKR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
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